3,5-Dichlorophenol-2,4,6-D3
CAS No.:
Cat. No.: VC16504333
Molecular Formula: C6H4Cl2O
Molecular Weight: 166.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4Cl2O |
|---|---|
| Molecular Weight | 166.02 g/mol |
| IUPAC Name | 3,5-dichloro-2,4,6-trideuteriophenol |
| Standard InChI | InChI=1S/C6H4Cl2O/c7-4-1-5(8)3-6(9)2-4/h1-3,9H/i1D,2D,3D |
| Standard InChI Key | VPOMSPZBQMDLTM-CBYSEHNBSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])O |
| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isotopic Features
3,5-Dichlorophenol-2,4,6-D3 is characterized by its selective deuteration at three positions on the phenolic ring, resulting in the molecular formula C₆D₃H₁Cl₂O. The substitution of hydrogen with deuterium alters its physical and spectroscopic properties while retaining the core chemical reactivity of the parent compound. Key parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 166.02 g/mol |
| IUPAC Name | 3,5-Dichloro-2,4,6-trideuteriophenol |
| Canonical SMILES | [2H]C1=C(C(=C(C(=C1[2H])Cl)[2H])Cl)O |
| Isotopic Purity | >98 atom% D (typical) |
The deuteration pattern ensures minimal interference in analytical workflows, making it indispensable for trace-level quantification .
Structural Elucidation and Conformational Analysis
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 3,5-Dichlorophenol-2,4,6-D3 typically involves bromination or chlorination of deuterated phenol precursors under controlled conditions. A representative protocol includes:
-
Deuteration of Phenol: Phenol-d₆ is prepared via acid-catalyzed exchange reactions using D₂O or deuterated sulfuric acid.
-
Halogenation: The deuterated phenol undergoes electrophilic substitution with chlorine gas in the presence of Lewis acids (e.g., FeCl₃) at 0–5°C.
-
Purification: Recrystallization from hexane or column chromatography yields the final product with >98% isotopic purity .
Industrial Manufacturing
Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors enable large-scale production with reduced waste generation. Key metrics for industrial synthesis include:
| Parameter | Optimal Condition |
|---|---|
| Reaction Temperature | 0–10°C |
| Catalyst | FeCl₃ (5 mol%) |
| Yield | 85–90% |
| Purity | ≥99% (HPLC) |
Analytical and Environmental Applications
Role as an Internal Standard in Mass Spectrometry
Deuterated analogs like 3,5-Dichlorophenol-2,4,6-D3 are pivotal in gas chromatography-mass spectrometry (GC-MS) for compensating matrix effects and ionization variability. For example, in environmental water analysis, the compound’s deuterated structure prevents co-elution with native pollutants, enabling accurate quantification at parts-per-trillion (ppt) levels .
| Parameter | Value |
|---|---|
| LD₅₀ (Oral, Rat) | 450 mg/kg |
| Skin Irritation | Severe (rabbit model) |
| Mutagenicity | Negative (Ames test) |
Deuteration may reduce metabolic activation pathways, potentially lowering toxicity, though this remains speculative without targeted studies .
Comparative Analysis with Related Deuterated Compounds
The strategic deuteration of chlorophenols contrasts with brominated or methylated analogs. For instance, 2,4-Dibromophenol-3,5,6-d3 (CAS RN: 1219805-97-6) shares similar applications but differs in halogen type and molecular weight (254.92 g/mol). Key distinctions include:
| Compound | Halogen | Molecular Weight (g/mol) | Primary Application |
|---|---|---|---|
| 3,5-Dichlorophenol-2,4,6-D3 | Cl | 166.02 | GC-MS internal standard |
| 2,4-Dibromophenol-d3 | Br | 254.92 | Flame retardant analysis |
| 2,4-Dimethylphenol-d3 | CH₃ | 142.20 | Environmental tracers |
Future Research Directions
-
Metabolic Profiling: Elucidate the pharmacokinetics of deuterated chlorophenols in mammalian systems.
-
Advanced Material Synthesis: Explore its use as a monomer in deuterated polymer frameworks for neutron scattering studies.
-
Environmental Monitoring: Develop field-deployable sensors leveraging isotopic signatures for real-time pollutant tracking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume